

Lamivudine Salicylate as a Reverse Transcriptase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: *Lamivudine salicylate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV and Hepatitis B (HBV) infections. This technical guide provides an in-depth overview of **lamivudine salicylate**, a salt form of lamivudine, and its role as a reverse transcriptase inhibitor. While direct comparative data on the bioavailability and in vitro potency of **lamivudine salicylate** versus the lamivudine free base is not readily available in public literature, this guide synthesizes existing information on the physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols to inform drug development professionals.

Introduction

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, is a synthetic nucleoside analog with well-established antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its salicylate salt, **lamivudine salicylate**, is utilized in pharmaceutical manufacturing processes and has been investigated for its own potential as an active pharmaceutical ingredient.[3][4] This guide focuses on the technical aspects of **lamivudine salicylate** as a reverse transcriptase inhibitor, providing a resource for researchers and drug development professionals.

Physicochemical Properties

A key differentiator for a salt form of a drug is its physicochemical properties, which can influence formulation, bioavailability, and stability. While comprehensive comparative data is limited, some information on the solubility of **lamivudine salicylate** is available.

Table 1: Physicochemical Properties of Lamivudine and **Lamivudine Salicylate**

Property	Lamivudine	Lamivudine Salicylate Monohydrate	Reference(s)
Water Solubility	70 g/L	Less soluble than lamivudine form II (free base)	[5][6][7]
BCS Class	Class III (High Solubility, Low Permeability)	Not explicitly classified, but lower solubility may impact this.	[8]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃ S	C ₁₅ H ₁₇ N ₃ O ₆ S·H ₂ O	[9]

Synthesis and Manufacturing

Lamivudine salicylate is a key intermediate in the synthesis of lamivudine. The general process involves the formation of the salicylate salt to facilitate purification, followed by the liberation of the free base.

Synthesis of Lamivudine Salicylate Intermediate (HDMS)

A patented method describes the synthesis of a lamivudine intermediate, (2R-cis)-4-amino-1-(2-methylol-1,3-oxygen sulphur Polymorphs-5-yl)-1H-pyrimid-2-one salicylate (HDMS), which is a precursor to lamivudine.[9][10]

Step 1: Formation of CME-III

L-menthol + Glyoxylic Acid

 H_2SO_4 , Cyclohexane

CME-I

Sodium Bisulfite

CME-II

Thionyl Chloride

CME-III

Step 2: Reduction and Salification

CME-III

Sodium Borohydride

Reduced Intermediate

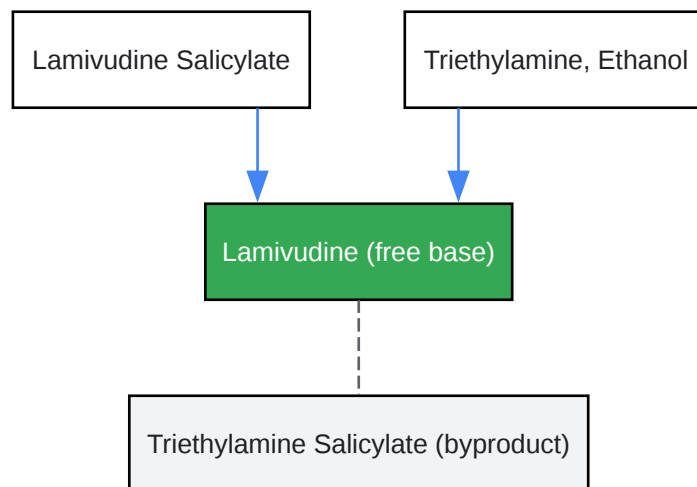
Salicylic Acid

Lamivudine Intermediate HDMS
(Salicylate Salt)[Click to download full resolution via product page](#)

Synthesis of Lamivudine Intermediate HDMS.

Preparation of Lamivudine from Lamivudine Salicylate

Lamivudine free base can be prepared from its salicylate salt by treatment with a base.[11][12]

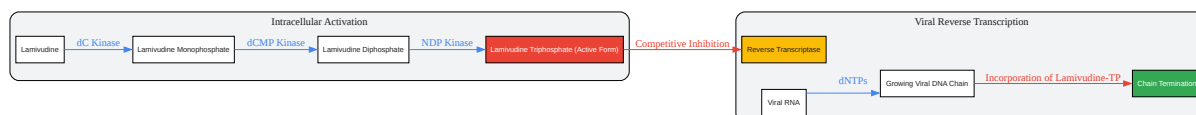


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Preparation of Lamivudine from its Salicylate Salt.

Mechanism of Action: Reverse Transcriptase Inhibition

Lamivudine is a nucleoside analog that, in its active triphosphate form, inhibits the reverse transcriptase of both HIV and HBV.[13] The mechanism of action for **lamivudine salicylate** is expected to be identical to that of lamivudine, as the salicylate salt dissociates in vivo to release the active lamivudine molecule.



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Mechanism of Action of Lamivudine.

Pharmacokinetics

The oral bioavailability of lamivudine is approximately 82-86% in adults.[1][14] To date, no specific pharmacokinetic studies have been published that directly compare **lamivudine salicylate** with lamivudine. The lower aqueous solubility of the salicylate salt could potentially impact its absorption profile.

Table 2: Pharmacokinetic Parameters of Lamivudine (Oral Administration)

Parameter	Value	Reference(s)
Bioavailability (Adults)	~82-86%	[1][14]
Time to Peak Concentration (Tmax)	0.5 - 1.5 hours	[1]
Effect of Food	Delays Tmax, but does not significantly affect overall exposure (AUC)	[1]
Elimination Half-life	5-7 hours	[15]
Intracellular Half-life (Lamivudine-TP)	10.5 - 19 hours	[1]
Primary Route of Elimination	Renal (unchanged drug)	[15]

Antiviral Activity

Lamivudine exhibits potent activity against both HIV-1 and HBV. While specific IC₅₀ or EC₅₀ values for **lamivudine salicylate** are not available in the literature, the activity is expected to be comparable to lamivudine once the salt dissociates.

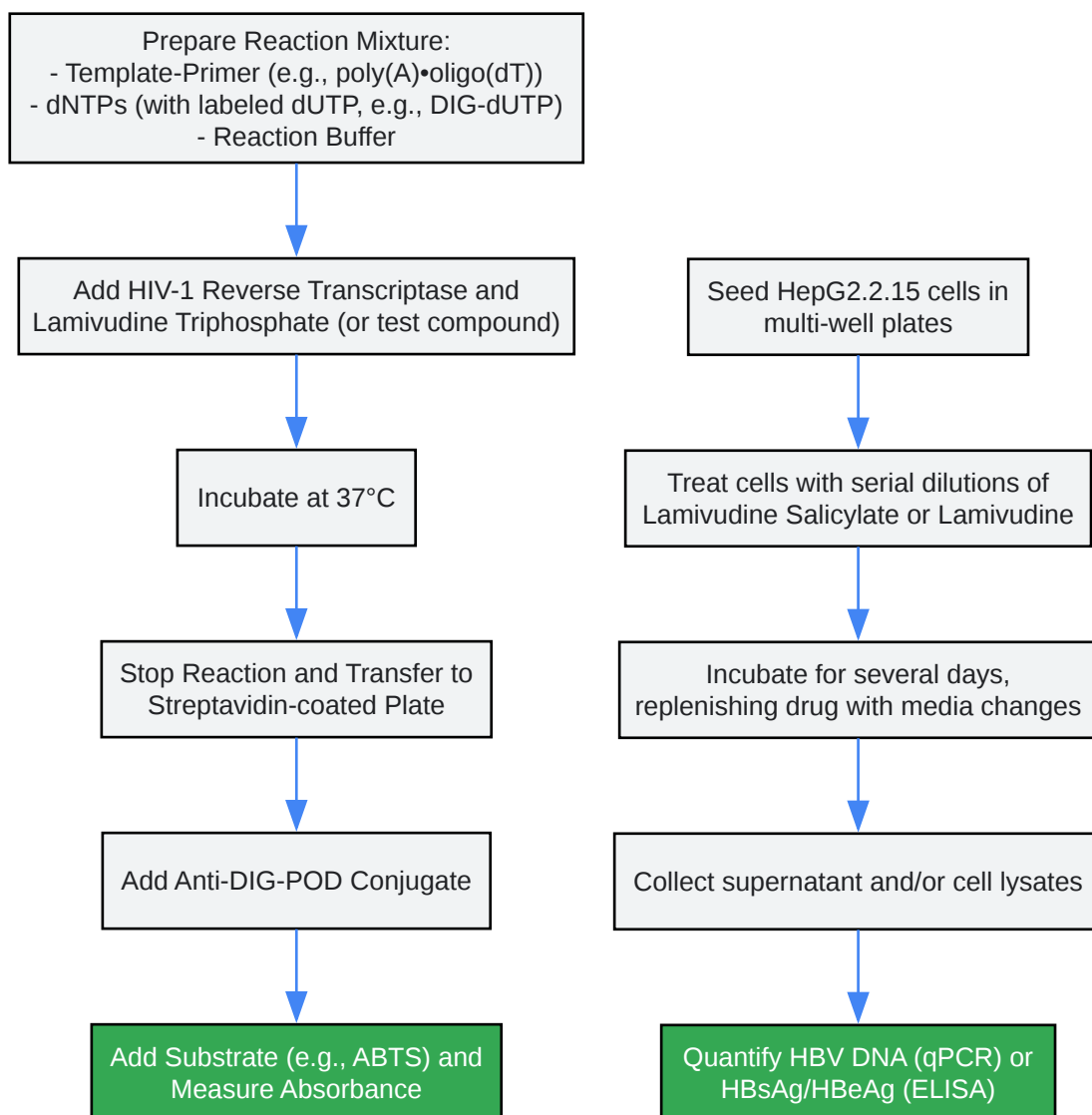
Table 3: In Vitro Antiviral Activity of Lamivudine

Virus	Cell Line	Assay Endpoint	EC ₅₀ / IC ₅₀	Reference(s)
HIV-1	MT-4	Cytopathic Effect	2.442 µM	[1]
HIV-1 (LAV strain)	PBMC	Antiviral Activity	0.0018 µM	[13]
HBV	HepG2 2.2.15	HBV DNA Reduction	0.03 µM	[8]

Experimental Protocols

In Vitro Reverse Transcriptase Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies for assessing the inhibition of HIV-1 reverse transcriptase.[2][16]



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